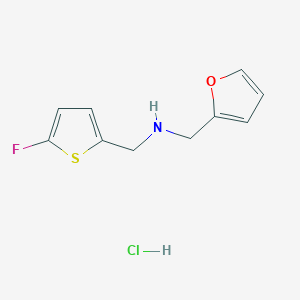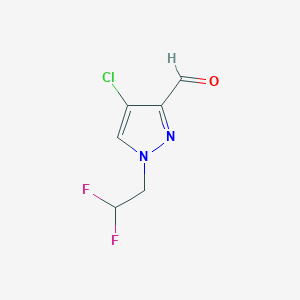
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H5ClF2N2O. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chloro and difluoroethyl groups in its structure makes it a unique compound with specific chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrazole and 2,2-difluoroethyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation, are commonly used. Reaction conditions typically involve solvents like ethanol or dichloromethane and controlled temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The chloro and difluoroethyl groups may enhance its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde include:
4-Chloro-1-(2,2-difluoroethyl)-7-fluoro-1H-indole-2,3-dione: This compound shares the difluoroethyl group but has a different core structure, leading to distinct chemical properties and applications.
4-Chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H5ClF2N2O |
|---|---|
Molecular Weight |
194.56 g/mol |
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H5ClF2N2O/c7-4-1-11(2-6(8)9)10-5(4)3-12/h1,3,6H,2H2 |
InChI Key |
ZSAOQNREBDZXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B12220951.png)
![5-methyl-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrimidine](/img/structure/B12220954.png)
![2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12220957.png)
![3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12220959.png)
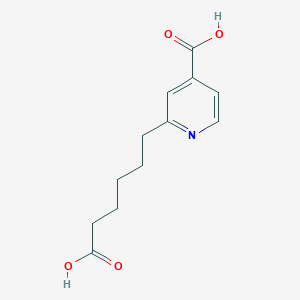
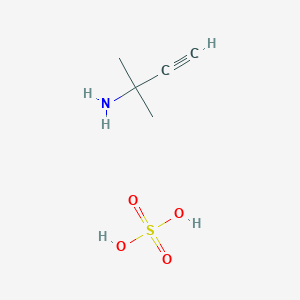
![3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12220969.png)
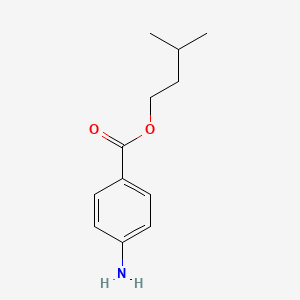
![5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12220984.png)
![2-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12221005.png)
![N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12221015.png)
![5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221016.png)

